molecular formula C15H10Cl2O5 B3957458 4-{[(2,4-dichlorophenoxy)acetyl]oxy}benzoic acid

4-{[(2,4-dichlorophenoxy)acetyl]oxy}benzoic acid

Cat. No. B3957458
M. Wt: 341.1 g/mol
InChI Key: ISFHSVQHOMRYQZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-{[(2,4-dichlorophenoxy)acetyl]oxy}benzoic acid, also known as dicamba, is a herbicide that is widely used in agriculture to control broadleaf weeds. It belongs to the chemical family of benzoic acids and is structurally similar to the herbicide 2,4-dichlorophenoxyacetic acid (2,4-D).

Mechanism of Action

Dicamba works by disrupting the plant's hormonal balance, leading to abnormal growth and eventually death. It mimics the natural plant hormone auxin, which regulates growth and development. When 4-{[(2,4-dichlorophenoxy)acetyl]oxy}benzoic acid is applied to a plant, it causes an overproduction of auxin, leading to uncontrolled growth and ultimately killing the plant.
Biochemical and Physiological Effects:
Dicamba has been shown to have a range of biochemical and physiological effects on plants. It can affect photosynthesis, respiration, and other metabolic processes, leading to changes in plant growth and development. It can also interfere with the plant's ability to absorb nutrients from the soil, leading to nutrient deficiencies and stunted growth.

Advantages and Limitations for Lab Experiments

Dicamba is widely used in laboratory experiments to study plant growth and development. Its ability to disrupt the plant's hormonal balance makes it a useful tool for studying the effects of hormones on plant growth. However, its herbicidal properties also make it difficult to use in experiments where the goal is to study the effects of other factors on plant growth, as it can mask or confound the results.

Future Directions

There are several areas of research that could benefit from further study of 4-{[(2,4-dichlorophenoxy)acetyl]oxy}benzoic acid. One area is the development of new formulations that are more effective at controlling weeds while minimizing the impact on non-target organisms. Another area is the investigation of 4-{[(2,4-dichlorophenoxy)acetyl]oxy}benzoic acid's impact on soil health and microbial communities. Finally, there is a need for more research on the long-term effects of 4-{[(2,4-dichlorophenoxy)acetyl]oxy}benzoic acid use on plant growth and development, as well as on the environment as a whole.
In conclusion, 4-{[(2,4-dichlorophenoxy)acetyl]oxy}benzoic acid is a widely used herbicide that has been extensively studied for its herbicidal properties and its impact on the environment. It works by disrupting the plant's hormonal balance and has a range of biochemical and physiological effects on plants. While it is a useful tool for studying plant growth and development, its herbicidal properties can also make it difficult to use in certain laboratory experiments. Further research is needed to develop new formulations, investigate its impact on soil health, and understand its long-term effects on plant growth and the environment.

Scientific Research Applications

Dicamba has been extensively studied for its herbicidal properties and its impact on the environment. It has been used in various scientific research studies to investigate its effectiveness in controlling weeds and its potential impact on non-target organisms.

properties

IUPAC Name

4-[2-(2,4-dichlorophenoxy)acetyl]oxybenzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10Cl2O5/c16-10-3-6-13(12(17)7-10)21-8-14(18)22-11-4-1-9(2-5-11)15(19)20/h1-7H,8H2,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISFHSVQHOMRYQZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)O)OC(=O)COC2=C(C=C(C=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10Cl2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-{[(2,4-dichlorophenoxy)acetyl]oxy}benzoic acid
Reactant of Route 2
Reactant of Route 2
4-{[(2,4-dichlorophenoxy)acetyl]oxy}benzoic acid
Reactant of Route 3
Reactant of Route 3
4-{[(2,4-dichlorophenoxy)acetyl]oxy}benzoic acid
Reactant of Route 4
Reactant of Route 4
4-{[(2,4-dichlorophenoxy)acetyl]oxy}benzoic acid
Reactant of Route 5
Reactant of Route 5
4-{[(2,4-dichlorophenoxy)acetyl]oxy}benzoic acid
Reactant of Route 6
Reactant of Route 6
4-{[(2,4-dichlorophenoxy)acetyl]oxy}benzoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.